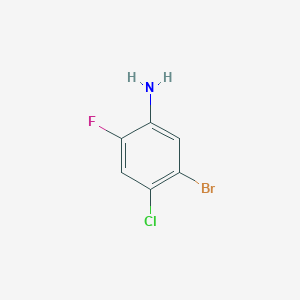

5-Bromo-4-chloro-2-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWFPJSYUUKRCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554633 | |

| Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111010-07-2 | |

| Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoroaniline

CAS Number: 111010-07-2

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-2-fluoroaniline, a key halogenated aniline derivative. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, safety information, synthetic protocols, and applications, with a focus on its utility as a versatile chemical intermediate.

Chemical and Physical Properties

This compound is a polysubstituted aniline with the molecular formula C₆H₄BrClFN. Its structure features a benzene ring substituted with bromine, chlorine, fluorine, and an amino group, making it a valuable building block in organic synthesis. The precise positioning of these functional groups allows for regioselective reactions, rendering it particularly useful in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 111010-07-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄BrClFN | [1][3] |

| Molecular Weight | 224.46 g/mol | [1][3][5] |

| Purity | ≥95% to ≥98% (as supplied by vendors) | [4][5] |

| SMILES | C1=C(C(=CC(=C1Br)Cl)F)N | [1] |

| InChI Key | FAWFPJSYUUKRCM-UHFFFAOYSA-N | [2] |

| Appearance | White to light yellow crystalline solid (based on related isomers) | [6] |

| Melting Point | Data not available. The related isomer, 5-Bromo-2-chloro-4-fluoroaniline (CAS 305795-89-5), has a melting point of 70-74 °C. | [6] |

| Solubility | Expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents (based on related isomers). | [6] |

| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C. | [3] |

Spectral Data

While specific spectral data for this compound is not publicly available in databases, chemical vendors confirm its availability upon request.[2][3][7] The expected spectral characteristics are outlined below based on its chemical structure.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Two aromatic protons are expected, appearing as doublets or doublets of doublets, with coupling constants influenced by the adjacent fluorine atom. The amine (NH₂) protons will likely appear as a broad singlet. |

| ¹³C NMR | Six distinct signals for the aromatic carbons are anticipated. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern (M+2) due to the presence of bromine and chlorine atoms. Fragmentation would likely involve the loss of the amine group and halogen atoms. |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

Source:[1]

Precautionary Statements: P280, P305+P351+P338, P332+P313[1]

Experimental Protocols

Proposed Synthesis of this compound

Experimental Protocol: Bromination of 4-chloro-2-fluoroaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-fluoroaniline (1.0 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Application in Suzuki Coupling Reactions

This compound is a valuable intermediate for creating carbon-carbon bonds. A recent patent details its use in a Suzuki coupling reaction to synthesize a precursor for pyrido[4,3-d]pyrimidine compounds, which are of interest in drug discovery.[11]

Experimental Protocol: Synthesis of 4-chloro-5-cyclopropyl-2-fluoroaniline [11]

-

Reaction Setup: To a solution of this compound (8.06 g, 35.9 mmol) in 1,4-dioxane (200 mL), add cyclopropylboronic acid (4.63 g, 53.9 mmol), potassium phosphate (K₃PO₄) (15.2 g, 71.8 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3.15 g, 4.31 mmol).

-

Reaction Conditions: Stir the mixture at 90 °C under a nitrogen atmosphere for 8 hours.

-

Workup: After cooling, add water (100 mL) to the reaction mixture and extract the product with ethyl acetate (2 x 150 mL).

-

Purification: Wash the combined organic extracts with brine, concentrate, and purify the crude product by flash chromatography (0-40% ethyl acetate in petroleum ether) to afford 4-chloro-5-cyclopropyl-2-fluoroaniline as a yellow oil (5.4 g, 81% yield).

Applications and Mechanisms of Action

Agrochemicals

This compound is described as a herbicidal agent.[1] It is reported to be applied as a foliar spray and acts by inhibiting photosynthesis, leading to plant death.[1] Many anilide-based herbicides function by targeting Photosystem II (PSII) in the chloroplasts.

The proposed mechanism involves the aniline binding to the D1 protein within the PSII complex. This binding event competitively inhibits the binding of plastoquinone (PQ), a crucial mobile electron carrier. The blockage of the PQ binding site interrupts the photosynthetic electron transport chain, halting the production of ATP and NADPH. This cessation of energy production prevents carbon dioxide fixation and leads to the generation of reactive oxygen species (ROS), which cause rapid cellular damage and ultimately, plant death.

Pharmaceutical and Chemical Synthesis

The trifunctional nature of this compound makes it an attractive starting material for the synthesis of complex organic molecules. The bromine atom is particularly susceptible to substitution via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or heterocyclic moieties. The amino group can be readily acylated, alkylated, or converted into a diazonium salt for further transformations. This versatility makes it a key building block for creating libraries of compounds for drug discovery and materials science.[5][11]

References

- 1. This compound | 111010-07-2 | LEA01007 [biosynth.com]

- 2. 111010-07-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 111010-07-2|this compound|BLD Pharm [bldpharm.com]

- 4. cenmed.com [cenmed.com]

- 5. 111010-07-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. chembk.com [chembk.com]

- 7. rsc.org [rsc.org]

- 8. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. US20240336631A1 - Pyrido[4,3-d]pyrimidine Compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and proposed experimental protocols for 5-Bromo-4-chloro-2-fluoroaniline. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data from closely related compounds to provide a broader context for researchers.

Core Chemical Properties

This compound is a halogenated aniline derivative with potential applications in organic synthesis, particularly as an intermediate in the development of pharmaceuticals and agrochemicals.

Structural and General Information

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 111010-07-2 | |

| Molecular Formula | C₆H₄BrClFN | |

| Molecular Weight | 224.46 g/mol | |

| Appearance | White to light yellow crystalline solid (presumed, based on isomers) | [1] |

| Solubility | Soluble in alcohols, ethers, and chlorinated solvents (presumed, based on isomers) | [1] |

Physical Properties

| Property | Value (this compound) | Comparative Value (5-Bromo-2-chloro-4-fluoroaniline) | Source |

| Melting Point | Data not available | ~ 70-74 °C | [1] |

| Boiling Point | Data not available | Data not available | |

| Density | Data not available | Data not available |

Safety and Handling

As with any chemical substance, this compound should be handled with care in a well-ventilated laboratory setting, and appropriate personal protective equipment (PPE) should be worn.

Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

Proposed Experimental Protocols

While specific, validated experimental protocols for this compound are not available in the reviewed literature, the following methodologies are proposed based on established procedures for the synthesis and analysis of similar halogenated anilines.

Proposed Synthesis Pathway

A plausible synthesis route for this compound involves the reduction of a corresponding nitroaromatic precursor. This is a common and effective method for the preparation of anilines.

Caption: Proposed synthesis of this compound.

Experimental Details (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, 4-chloro-2-fluoro-5-nitrotoluene.

-

Reduction: A reducing agent such as iron powder in the presence of a catalytic amount of hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid, is added portion-wise to the reaction mixture.

-

Heating: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the solid catalyst. The filtrate is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a basic pH is achieved.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Proposed Analytical Workflow

The purity and identity of the synthesized this compound can be assessed using a combination of chromatographic and spectroscopic techniques.

Caption: Proposed analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) - Hypothetical Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Spectroscopic Analysis:

While experimental spectra for this compound are not available, researchers can predict the expected spectral features based on its structure and data from similar compounds.

-

¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the electron-withdrawing and donating effects of the substituents. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached functional groups.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-X (C-F, C-Cl, C-Br) stretching in the fingerprint region are anticipated.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (224.46), with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Applications in Research and Development

Halogenated anilines are valuable building blocks in medicinal chemistry and agrochemical research. The specific substitution pattern of this compound makes it a potentially useful intermediate for the synthesis of more complex molecules with desired biological activities. One cited application for this compound is as a herbicidal agent that functions by inhibiting photosynthesis. Further research could explore its potential as a scaffold for the development of new pharmaceutical compounds, leveraging the reactivity of the amine and the halogen substituents for various coupling reactions.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols. The proposed experimental protocols are hypothetical and would require optimization and validation.

References

Synthesis of 5-Bromo-4-chloro-2-fluoroaniline

An In-depth Technical Guide to the

Introduction

5-Bromo-4-chloro-2-fluoroaniline is a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. Its polysubstituted aromatic ring serves as a versatile scaffold for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of the bromo, chloro, and fluoro substituents, along with the reactive amine group, allows for regioselective modifications, making it a valuable building block in drug discovery and development. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Proposed Synthetic Pathway

The synthesis of this compound can be effectively achieved through a three-step sequence starting from the commercially available 4-chloro-2-fluoroaniline. This strategy involves the protection of the reactive amino group, followed by regioselective bromination, and concluding with deprotection to yield the target compound.

The proposed three-step synthesis is as follows:

-

Acetylation of 4-chloro-2-fluoroaniline: The amino group of the starting material is protected as an acetamide. This is crucial for controlling the reactivity of the aromatic ring and directing the subsequent electrophilic substitution.

-

Bromination of N-(4-chloro-2-fluorophenyl)acetamide: The acetylated intermediate undergoes electrophilic aromatic substitution with a suitable brominating agent. The acetamido group, being an ortho-para director, facilitates the introduction of the bromine atom at the desired C-5 position.

-

Hydrolysis of N-(5-bromo-4-chloro-2-fluorophenyl)acetamide: The protecting acetyl group is removed under acidic conditions to afford the final product, this compound.

Data Presentation

Table 1: Reactants and Products

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| 4-chloro-2-fluoroaniline | C₆H₅ClFN | 145.56 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

| N-(4-chloro-2-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| N-(5-bromo-4-chloro-2-fluorophenyl)acetamide | C₈H₆BrClFNO | 266.49 |

| This compound | C₆H₄BrClFN | 224.46[1] |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield (%) |

| 1 | Acetylation | Acetic Anhydride | Acetic Acid | Reflux | >90 |

| 2 | Bromination | N-Bromosuccinimide | Acetonitrile | Room Temperature | 80-90 |

| 3 | Hydrolysis (Deacetylation) | Hydrochloric Acid | Ethanol/Water | Reflux | >90 |

Experimental Protocols

Step 1: Synthesis of N-(4-chloro-2-fluorophenyl)acetamide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.5 g (0.1 mol) of 4-chloro-2-fluoroaniline in 50 mL of glacial acetic acid.

-

Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 60 °C to afford N-(4-chloro-2-fluorophenyl)acetamide.

Step 2: Synthesis of N-(5-bromo-4-chloro-2-fluorophenyl)acetamide

-

In a 250 mL round-bottom flask protected from light, dissolve 18.8 g (0.1 mol) of N-(4-chloro-2-fluorophenyl)acetamide in 100 mL of acetonitrile.

-

Add 18.7 g (0.105 mol) of N-bromosuccinimide (NBS) to the solution in portions over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 150 mL of dichloromethane and wash with 50 mL of saturated sodium thiosulfate solution, followed by 50 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield N-(5-bromo-4-chloro-2-fluorophenyl)acetamide.

Step 3:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 26.6 g (0.1 mol) of N-(5-bromo-4-chloro-2-fluorophenyl)acetamide in a mixture of 100 mL of ethanol and 50 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9, while keeping the temperature below 20 °C.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-fluoroaniline is a halogenated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional substitution pattern on the aniline ring offers multiple reaction sites for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and functional materials. This technical guide provides a comprehensive overview of the molecular structure, available physicochemical data, a potential synthetic pathway, and an example of its application in cross-coupling reactions.

Molecular Structure and Properties

This compound is characterized by an aniline core substituted with three different halogen atoms: bromine, chlorine, and fluorine. The specific arrangement of these substituents dictates its reactivity and physical properties.

Physicochemical Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information for the target compound and a structurally related isomer for comparative purposes. Researchers should independently verify these properties through experimentation.

| Property | Value | Source / Notes |

| IUPAC Name | This compound | - |

| CAS Number | 111010-07-2 | [1] |

| Molecular Formula | C₆H₄BrClFN | [1] |

| Molecular Weight | 224.46 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | Inferred from related compounds[2] |

| Melting Point | Data not available for this isomer. (Isomer 5-Bromo-2-chloro-4-fluoroaniline has a reported melting point of 70-74 °C) | [2] |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and chlorinated hydrocarbons | Inferred from related compounds[2] |

Spectroscopic Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted anilines, such as the reduction of a corresponding nitroaromatic precursor. The selective hydrogenation of halonitrobenzenes is a common and effective method for producing haloanilines.[4][5][6][7][8]

Proposed Synthetic Pathway: Reduction of 2-Bromo-1-chloro-5-fluoro-4-nitrobenzene

A potential precursor, 2-Bromo-1-chloro-5-fluoro-4-nitrobenzene, could be reduced to yield the target aniline.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Nitroarene Reduction (Adapted)

This protocol is a general guideline and would require optimization for the specific substrate.

Materials:

-

2-Bromo-1-chloro-5-fluoro-4-nitrobenzene

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C))

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Acid (if using SnCl₂, e.g., concentrated Hydrochloric acid)

-

Base for workup (e.g., Sodium bicarbonate solution)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment for inert atmosphere reactions (if using Pd/C)

Procedure using SnCl₂/HCl:

-

In a round-bottom flask, dissolve the nitroaromatic precursor in a suitable solvent like ethanol.

-

Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask. The molar excess of the reducing agent should be determined based on stoichiometry (typically 3-5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate until the solution is basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Application in Organic Synthesis: Suzuki Coupling Reaction

This compound is a valuable intermediate in cross-coupling reactions. A patent for the synthesis of pyrido[4,3-d]pyrimidine compounds describes a Suzuki coupling reaction where the bromine atom of this compound is selectively coupled with a boronic acid.[9]

Experimental Workflow: Suzuki Coupling

Caption: Suzuki coupling of this compound.

Experimental Protocol (Adapted from a Patent)[9]

Materials:

-

This compound (CAS 111010-07-2)

-

Cyclopropylboronic acid

-

Potassium phosphate (K₃PO₄)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Water

Procedure:

-

To a solution of this compound (1.0 eq) in 1,4-dioxane, add cyclopropylboronic acid (1.5 eq), potassium phosphate (2.0 eq), and PdCl₂(dppf) (0.12 eq).

-

Stir the mixture at 90 °C under a nitrogen atmosphere for 8 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, add water to the reaction mixture and extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[11][12] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[11][12]

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. While comprehensive physicochemical and spectroscopic data are not yet widely available, its utility has been demonstrated in cross-coupling reactions. The synthetic and reaction protocols outlined in this guide provide a foundation for researchers to utilize this compound in their drug discovery and materials science endeavors. Further characterization of its physical and chemical properties is encouraged to expand its application in the scientific community.

References

- 1. This compound | 111010-07-2 | LEA01007 [biosynth.com]

- 2. chembk.com [chembk.com]

- 3. 111010-07-2|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]

- 7. Selective Hydrogenation of Halonitrobenzenes: Ingenta Connect [ingentaconnect.com]

- 8. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]

- 9. US20240336631A1 - Pyrido[4,3-d]pyrimidine Compounds - Google Patents [patents.google.com]

- 10. 111010-07-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. fishersci.com [fishersci.com]

Physical and chemical properties of 5-Bromo-4-chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Bromo-4-chloro-2-fluoroaniline (CAS No. 111010-07-2). This halogenated aniline is a key building block in organic synthesis, with applications in the development of novel pharmaceutical and agrochemical compounds. This document summarizes its known physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its mechanism of action as a herbicidal agent. The information is presented to support researchers and professionals in leveraging this compound for their scientific endeavors.

Chemical Identity and Physical Properties

This compound is a polysubstituted aniline with the molecular formula C₆H₄BrClFN. Its structure is characterized by a benzene ring functionalized with an amino group and three halogen atoms, which impart specific reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 111010-07-2 | [1][2][3][4] |

| Molecular Formula | C₆H₄BrClFN | [1][2][3][4] |

| Molecular Weight | 224.46 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=C(C(=CC(=C1Br)Cl)F)N | [1] |

| InChI Key | FAWFPJSYUUKRCM-UHFFFAOYSA-N | [5] |

| Appearance | White to light yellow crystalline solid | [6] |

| Melting Point | Data not available in published literature. | |

| Boiling Point | Data not available in published literature. | |

| Density | Data not available in published literature. | |

| Solubility | Soluble in 1,4-dioxane. Assumed to be soluble in other organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[6] | |

| pKa | Data not available in published literature. |

Spectral Data

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its amino and halogen substituents. The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. The halogen atoms, particularly the bromine, are susceptible to displacement via nucleophilic aromatic substitution and participate in cross-coupling reactions.

The bromine atom at the 5-position is a particularly useful handle for synthetic transformations, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.[7]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

A specific, detailed synthesis protocol for this compound is not widely published. However, a general multi-step synthesis starting from a related substituted aniline can be proposed based on established organic chemistry principles. A plausible synthetic route could involve the bromination and chlorination of 2-fluoroaniline, with careful control of regioselectivity. The following is a representative protocol for the synthesis of a related haloaniline, which can be adapted by experienced chemists.[8]

Reaction Scheme (Illustrative): Starting Material: 2-fluoroaniline

-

Protection of the amino group: Acetylation of 2-fluoroaniline to form 2-fluoroacetanilide.

-

Halogenation: Sequential electrophilic aromatic substitution reactions to introduce bromine and chlorine at the desired positions. The directing effects of the acetamido and fluoro groups will influence the regioselectivity.

-

Deprotection: Hydrolysis of the acetamido group to yield the final product, this compound.

General Procedure for Halogenation of a Protected Aniline:

-

Dissolve the protected aniline in a suitable solvent (e.g., acetic acid).

-

Slowly add the halogenating agent (e.g., N-bromosuccinimide for bromination, N-chlorosuccinimide for chlorination) at a controlled temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and precipitate the product by adding water.

-

Isolate the product by filtration, wash with water, and dry.

-

Purify the product by recrystallization or column chromatography.

Workflow for a Representative Synthesis:

Illustrative synthetic workflow for haloanilines.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.[9]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., Rxi-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250-280°C.

-

Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C).

-

Ionization Mode: Electron Ionization (EI).

-

Detector: Mass Spectrometer scanning a suitable mass range.[10]

Experimental Workflow for Purity Analysis:

General workflow for the analytical characterization.

Biological Activity and Signaling Pathways

This compound is reported to have herbicidal activity through the inhibition of photosynthesis.[4] Herbicides that inhibit photosynthesis typically act on Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Mechanism of Action: These herbicides bind to the D1 protein of the PSII complex, specifically at the QB binding site.[11][12] This binding event blocks the electron transport chain, preventing the transfer of electrons from QA to plastoquinone (QB).[11][12] The blockage of electron flow leads to a halt in CO₂ fixation and the production of ATP and NADPH, which are essential for plant growth.[11] The accumulation of high-energy electrons results in the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[11]

Signaling Pathway of Photosynthesis Inhibition:

Herbicidal inhibition of the photosynthetic electron transport chain.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique substitution pattern provides multiple reactive sites for synthetic elaboration. While some of its physical properties are not yet fully characterized in publicly available literature, its utility as a synthetic building block is evident. This guide provides a foundational understanding of its properties, representative experimental procedures, and biological mode of action to aid researchers in its application. As with any chemical reagent, proper safety and handling procedures are paramount.

References

- 1. cenmed.com [cenmed.com]

- 2. 111010-07-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. doronscientific.com [doronscientific.com]

- 4. This compound | 111010-07-2 | LEA01007 [biosynth.com]

- 5. 111010-07-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. BLD Pharmatech Ltd | Chemical-Suppliers [chemical-suppliers.eu]

- 7. innospk.com [innospk.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 12. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-4-chloro-2-fluoroaniline: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 5-Bromo-4-chloro-2-fluoroaniline, a halogenated aniline derivative. Due to the limited availability of data for this specific compound, this document synthesizes safety information from structurally similar chemicals to provide a robust guide for laboratory and research settings. The following protocols and recommendations are intended for use by trained professionals and should be supplemented by a thorough understanding of safe laboratory practices.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance. Based on data from analogous compounds, it is likely to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[1][6][7][8] Prolonged or repeated exposure may cause damage to organs. It is also expected to be very toxic to aquatic life with long-lasting effects.

GHS Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2][3] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[5] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][3][4] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1][7][9] |

| Specific Target Organ Toxicity - Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger

Pictograms:

Physical and Chemical Properties

| Property | Value (for 4-Bromo-2-fluoroaniline) |

| Molecular Formula | C6H5BrFN[6] |

| Molecular Weight | 190.01 g/mol [5][9] |

| Appearance | Solid[9] |

| Melting Point | 40-42 °C[9] |

| Flash Point | 104 °C (219.2 °F) - closed cup[6][9] |

Safe Handling and Storage

Handling:

-

Work under a chemical fume hood.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[2][3]

-

Avoid contact with skin and eyes.[10]

-

Wash hands and face thoroughly after handling.[10]

-

Immediately change contaminated clothing.

-

Apply preventive skin protection.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep locked up or in an area accessible only to qualified or authorized persons.

-

The compound may be light-sensitive and air-sensitive; store under an inert gas.[8]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |

| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] Wear appropriate protective gloves to prevent skin exposure.[11] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] A dust mask type N95 (US) is recommended.[9] |

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration.[12] Call a physician immediately. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[10] Call a physician immediately. |

| Eye Contact | Rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing.[10] Call an ophthalmologist. |

| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[13] Immediately make the victim drink water (two glasses at most). Call a physician or Poison Control Center immediately.[1][14] |

Accidental Release and Disposal

Accidental Release:

-

Evacuate Personnel: Evacuate the danger area and consult an expert.

-

Ensure Ventilation: Ensure adequate ventilation.[10]

-

Personal Precautions: Avoid dust formation and inhalation.[10] Avoid substance contact. Use personal protective equipment as outlined in Section 4.

-

Containment: Do not let the product enter drains.[10] Cover drains.

-

Clean-up: Pick up and arrange disposal without creating dust.[10] Sweep up and shovel into suitable, closed containers for disposal.[8][13]

Disposal:

Dispose of contents/container to an approved waste disposal plant.[2][3][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][10]

-

Specific Hazards: Development of hazardous combustion gases or vapors is possible in the event of a fire. These may include carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen chloride gas.[10][13]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1][10] Stay in the danger area only with a self-contained breathing apparatus. Prevent skin contact by wearing suitable protective clothing.

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with strict adherence to the safety precautions outlined in this guide. All manipulations should be carried out in a certified chemical fume hood by personnel trained in handling hazardous materials. A detailed risk assessment should be conducted before any new procedure is initiated.

Visualized Workflow: Handling a Chemical Spill

The following diagram illustrates a logical workflow for safely managing an accidental spill of this compound.

Caption: Workflow for handling a chemical spill.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a formal safety review and risk assessment. All users should consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional and regulatory safety guidelines.

References

- 1. echemi.com [echemi.com]

- 2. 5-Bromo-2-fluoroaniline, 25G | Labscoop [labscoop.com]

- 3. 5-Bromo-2-fluoroaniline | 2924-09-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-溴-2-氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

The Reactivity Profile of Polyhalogenated Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated anilines are a critical class of compounds in organic synthesis, serving as versatile building blocks for the construction of complex molecules, particularly in the fields of pharmaceuticals and materials science. Their unique electronic and steric properties, governed by the nature, number, and position of halogen substituents, dictate their reactivity in a wide range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the reactivity profile of polyhalogenated anilines, focusing on their synthesis, electrophilic and nucleophilic substitution reactions, and their utility in modern cross-coupling methodologies. Detailed experimental protocols for key reactions, quantitative data on reaction outcomes, and visualizations of reaction mechanisms and relevant biological pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

Anilines bearing multiple halogen atoms exhibit a rich and varied chemical reactivity. The strong electron-withdrawing nature of halogens deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. Furthermore, the carbon-halogen bond provides a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Understanding the interplay of these electronic and steric effects is paramount for the strategic design and synthesis of novel chemical entities. This guide will delve into the core aspects of polyhalogenated aniline reactivity, providing both theoretical understanding and practical guidance.

Synthesis of Polyhalogenated Anilines

The direct halogenation of aniline is often difficult to control, leading to the formation of polyhalogenated products. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline as a white precipitate[1][2]. To achieve more selective halogenation, the strongly activating amino group is often protected, for example, by acetylation, to moderate the ring's reactivity[3].

A common synthetic route to polyhalogenated anilines involves the direct halogenation of aniline or its derivatives. For example, 2,4,6-trichloroaniline can be synthesized by reacting dry aniline with chlorine gas in an anhydrous carbon tetrachloride solution[4].

Key Reactions and Reactivity Profile

Electrophilic Aromatic Substitution

The amino group in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack and directing incoming electrophiles to the ortho and para positions[1][2]. However, the presence of multiple electron-withdrawing halogen atoms significantly deactivates the ring, making electrophilic substitution reactions more challenging compared to aniline itself.

Nucleophilic Aromatic Substitution (SNAr)

Polyhalogenated anilines, particularly those with a high degree of halogenation, are activated towards nucleophilic aromatic substitution. The electron-withdrawing halogens stabilize the negatively charged Meisenheimer intermediate formed during the reaction[5][6]. The reactivity of the leaving group follows the general trend: F > Cl > Br > I.

Transition Metal-Catalyzed Cross-Coupling Reactions

Polyhalogenated anilines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond in the oxidative addition step, which is often rate-determining, follows the order: I > Br > Cl >> F. This differential reactivity allows for selective, sequential functionalization of polyhalogenated systems.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. Polyhalogenated anilines readily participate in this reaction, with the reactivity being dependent on the halogen.

. Table 1: Suzuki-Miyaura Coupling of Polyhalogenated Anilines

| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,4-Dichloroaniline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [7] |

| 2 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | 95 | [8] |

| 3 | 2,4,6-Trihalogenopyrido[2,3-d]pyrimidines | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | - | - | [9] |

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is particularly useful for the synthesis of more complex aniline derivatives from simpler polyhalogenated precursors.

. Table 2: Buchwald-Hartwig Amination of Polyhalogenated Anilines

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,2,4,5-Tetrachlorobenzene | Morpholine | Pd(dba)₂/DavePhos | NaOtBu | Toluene | 100 | 24 | Moderate | [10] |

| 2 | Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 80 | 24 | High | [2] |

| 3 | Aryl Chlorides | 1°/2° Amines, Imines | [Pd(IPr)(P(o-tolyl)₃)] | KOtBu | Dioxane | 100 | - | Excellent | [11] |

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. Iodo- and bromoanilines are particularly reactive substrates for this transformation.

. Table 3: Sonogashira Coupling of Polyhalogenated Anilines

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | o-Iodoaniline | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | MeCN | - | - | High | [12] |

| 2 | Aryl Iodides | Terminal alkynes | Pd₁@NC/CuI/PPh₃ | NEt₃ | MeCN | 80 | 24 | ~40 | [13] |

| 3 | 5-Iodouracil PNA-residues | Various alkynes | Pd/Cu | - | Solution/Solid Phase | - | - | 38-53 (soln), quant. (solid) | [14] |

The Stille coupling involves the reaction of an organostannane with an organic halide. While effective, the toxicity of organotin compounds is a significant drawback.

Experimental Protocols

Synthesis of 2,4,6-Trichloroaniline

Materials:

-

Aniline

-

Chlorine gas

-

Carbon tetrachloride (anhydrous)

Procedure:

-

Dissolve dry aniline in anhydrous carbon tetrachloride in a reaction vessel.

-

Bubble dry chlorine gas through the solution.

-

2,4,6-Trichloroaniline will precipitate as a white solid.

-

Filter the precipitate and wash with a small amount of cold carbon tetrachloride.

-

Dry the product under vacuum. Note: The reaction must be carried out under anhydrous conditions to prevent the formation of aniline black.[4]

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

Polyhalogenated aniline (e.g., 2,4-dichloroaniline)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

To a reaction flask, add the polyhalogenated aniline (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.5-2 mol%), and phosphine ligand (1-4 mol%).

-

Add the base (2.0-3.0 equiv).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at the specified temperature for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

-

Polyhalogenated aniline (or other aryl halide)

-

Amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

In a glovebox, add the palladium catalyst (1-2 mol%) and phosphine ligand (2-4 mol%) to a dry Schlenk flask.

-

Add the base (1.2-1.5 equiv).

-

Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).

-

Add the anhydrous solvent.

-

Seal the flask, remove from the glovebox, and heat in a preheated oil bath at the desired temperature under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Spectroscopic Data

Table 4: Spectroscopic Data for Selected Polyhalogenated Anilines

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) | Reference |

| 4-Fluoroaniline | 3.60 (s, 2H), 6.62 (dd, 2H), 6.89 (t, 2H) | 115.69 (d), 116.10 (d), 142.57 (d), 156.38 (d) | - | - | [12] |

| 4-Chloroaniline | - | 116.25, 123.16, 129.13, 144.95 | - | - | [12] |

| 4-Bromoaniline | 7.21 (d, 2H), 6.54 (d, 2H), 3.35 (s, 2H) | - | - | - | [15] |

| 2,4-Dichloroaniline | - | - | - | - | [1] |

| 2,3,5,6-Tetrafluoroaniline | - | - | SOLUTION (10% CCl₄ FOR 3800-1330, 10% CS₂ FOR 1330-400) | - | [4] |

| 2,3,4,5-Tetrafluoroaniline | - | - | Transmission | - | [16] |

Applications in Drug Development

Polyhalogenated anilines are prevalent scaffolds in many kinase inhibitors used in cancer therapy. The halogen atoms can form crucial interactions within the ATP-binding pocket of kinases and modulate the pharmacokinetic properties of the drug molecules.

Inhibition of EGFR and MAPK Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Many small molecule inhibitors targeting kinases within these pathways incorporate a polyhalogenated aniline moiety. For instance, 4-anilinoquinazoline derivatives with halogen substitutions on the aniline ring have shown potent inhibitory activity against EGFR[17]. The potency of these inhibitors is highly dependent on the nature and position of the halogen substituent[17].

. Table 5: IC₅₀ Values of Halogenated 4-Anilinoquinazoline EGFR Inhibitors

| Halogen at C3' | IC₅₀ (nM) |

| H | 29 |

| F | 3.8 |

| Cl | 0.31 |

| Br | 0.025 |

| I | 0.89 |

| (Data from[17]) |

Structure-Reactivity Relationships

The reactivity of polyhalogenated anilines in cross-coupling reactions is a direct consequence of the carbon-halogen bond strength. This predictable trend allows for the rational design of synthetic routes involving sequential, site-selective functionalization.

Conclusion

Polyhalogenated anilines are a valuable and versatile class of compounds with a rich reactivity profile. Their utility in organic synthesis, particularly in the construction of pharmaceutically relevant molecules, is well-established. A thorough understanding of their synthesis, reactivity in various transformations, and the structure-reactivity relationships governed by the halogen substituents is crucial for their effective application in modern drug discovery and materials science. This guide has provided a comprehensive overview of these aspects, offering detailed protocols, quantitative data, and visual representations to aid researchers in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,5,6-Tetrafluoroaniline [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solved Assign the peaks of the 1H and 13C NMR spectra for | Chegg.com [chegg.com]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 15. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 5-Bromo-4-chloro-2-fluoroaniline

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential research applications of the novel chemical intermediate, 5-Bromo-4-chloro-2-fluoroaniline. This document outlines the compound's chemical properties, potential synthetic routes, and key areas for future investigation, particularly in the realm of targeted cancer therapy.

Introduction

This compound is a polysubstituted aromatic amine with the molecular formula C₆H₄BrClFN. Its unique substitution pattern, featuring three different halogen atoms and an amino group, makes it a highly attractive building block for the synthesis of complex organic molecules. The presence of bromine, chlorine, and fluorine atoms at specific positions on the aniline ring offers multiple reactive sites for various chemical transformations, enabling the generation of diverse molecular libraries for biological screening. Halogenated anilines are privileged structures in medicinal chemistry, frequently serving as key intermediates in the development of kinase inhibitors and other targeted therapeutics. The strategic placement of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties through mechanisms such as halogen bonding.

Physicochemical Properties and Spectroscopic Data

While comprehensive experimental spectroscopic data for this compound is not widely available in the public domain, its basic properties can be summarized. Further detailed analysis by researchers is highly encouraged.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 111010-07-2 | [1][2][3] |

| Molecular Formula | C₆H₄BrClFN | [1][2] |

| Molecular Weight | 224.46 g/mol | [1][2][4] |

| Appearance | White to yellow crystalline powder (predicted) | General knowledge of similar anilines |

| Melting Point | ~70-74 °C (for the related 5-Bromo-2-chloro-4-fluoroaniline) | [5] |

| Solubility | Soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons (predicted) | [5] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | Chemical shifts for aromatic protons are expected in the range of 6.5-7.5 ppm, with coupling patterns influenced by the fluorine, bromine, and chlorine substituents. The amine protons would likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons would resonate between 110-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant. |

| IR (Infrared) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-X (halogen) stretching would be observed. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 223/225/227, reflecting the isotopic distribution of bromine and chlorine. |

Note: The data in Table 2 is predicted based on the analysis of structurally similar compounds. Experimental verification is required.

Potential Research Areas

The trifunctional nature of this compound, with its amino group and two different halogen atoms (bromine and chlorine) at positions amenable to cross-coupling reactions, opens up a vast landscape for synthetic exploration and drug discovery.

Kinase Inhibitors for Oncology

A highly promising area of research for derivatives of this compound is the development of novel kinase inhibitors. The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often through mutations in the BRAF kinase, is a hallmark of many cancers, including melanoma.[6][7][8]

Halogenated anilines are key components of many approved BRAF inhibitors. For instance, the structure of Vemurafenib, a potent BRAF V600E inhibitor, features a substituted fluoroaniline moiety. The strategic placement of halogens can enhance binding affinity to the kinase's active site and improve pharmacokinetic properties. This compound provides a unique scaffold to synthesize novel pan-RAF inhibitors or mutant-specific inhibitors that could overcome acquired resistance to existing therapies.[9][10]

Below is a diagram illustrating the BRAF signaling pathway, a key target for inhibitors derived from this novel aniline.

References

- 1. This compound | 111010-07-2 | LEA01007 [biosynth.com]

- 2. cenmed.com [cenmed.com]

- 3. 111010-07-2|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Fluoroanilines for Researchers and Drug Development Professionals

An in-depth review of the synthesis, properties, and applications of substituted fluoroanilines, providing key data and experimental insights for their use in scientific research and pharmaceutical development.

Substituted fluoroanilines are a critical class of organic compounds widely utilized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials. The introduction of fluorine atoms into the aniline scaffold profoundly influences the molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive literature review of substituted fluoroanilines, focusing on their synthesis, spectroscopic characterization, and biological activities, with a particular emphasis on their role in drug discovery.

Synthesis of Substituted Fluoroanilines

The synthesis of substituted fluoroanilines is most commonly achieved through the reduction of the corresponding fluoronitrobenzene precursors. Catalytic hydrogenation and metal-acid reduction are the two primary methods employed for this transformation.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, high-yield method for the synthesis of fluoroanilines.[3][4] This process typically involves the use of a platinum or palladium catalyst on a carbon support (Pt/C or Pd/C) under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation of 3-chloro-4-fluoronitrobenzene [4]

-

Materials: 3-chloro-4-fluoronitrobenzene, 1% Platinum on carbon (Pt/C) catalyst, high-purity nitrogen gas, high-purity hydrogen gas.

-

Equipment: High-pressure reaction kettle (autoclave) with stirring and temperature control, filtration apparatus, distillation/rectification apparatus.

-

Procedure:

-

Charge the reaction kettle with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of substrate to catalyst should be between 200:1 and 400:1.

-

Seal the reactor and purge the system three times with high-purity nitrogen gas to remove any air.

-

Following the nitrogen purge, purge the system three times with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).

-

Heat the reaction mixture to the target temperature (e.g., 80°C) while stirring vigorously.

-

Maintain the reaction for the specified time (e.g., 5 hours), monitoring the reaction progress by TLC or HPLC if possible.

-

Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

-

Filter the hot reaction mixture to remove the Pt/C catalyst.

-

Purify the crude product by vacuum distillation to obtain 3-chloro-4-fluoroaniline with a purity of >99.5%.

-

Experimental Protocol: Hydrogenation of ortho-Fluoronitrobenzene [5]

-

Materials: ortho-fluoronitrobenzene, Al2O3-supported Pt catalyst with metal promoters (e.g., Pd, Sn, Zn, K, Co, Ga, In, Mn, Ag, or Ce), nitrogen gas, hydrogen gas.

-

Equipment: Fixed-bed reactor, condenser, oil-water separator.

-

Procedure:

-

Pack the fixed-bed reactor with the catalyst and purge with nitrogen.

-

Introduce a nitrogen-diluted reducing gas and raise the reactor temperature to 120°C - 280°C.

-

Mix ortho-fluoronitrobenzene vapor with preheated hydrogen (150°C - 260°C).

-

Introduce the gaseous mixture into the reactor to initiate catalytic hydrogenation.

-

Condense the product vapor and separate the liquid 2-fluoroaniline using an oil-water separator. This method can achieve 100% molar conversion of ortho-fluoronitrobenzene.[5]

-

Table 1: Comparison of Synthetic Methods for 3-Chloro-4-fluoroaniline [3]

| Parameter | Catalytic Hydrogenation | Iron Reduction |

| Starting Material | 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoronitrobenzene |

| Reducing Agent | Hydrogen gas (H₂) | Iron powder (Fe) |

| Catalyst/Promoter | Platinum on Carbon (Pt/C) | Hydrochloric acid (HCl) |

| Solvent | Typically solvent-free or in an alcohol | Ethanol/Water |

| Temperature | 80 - 120 °C | 80 - 90 °C |

| Pressure | 0.5 - 5.0 MPa | Atmospheric |

| Typical Yield | > 99% | ~90% |

| Purity | > 99.5% | High, requires purification |

| Key Advantages | High purity and yield, environmentally friendly | Lower pressure requirements |

| Key Disadvantages | Requires high-pressure equipment | Formation of iron sludge waste |

Diazotization and Sandmeyer-type Reactions

Fluoroanilines can be converted to a variety of other substituted compounds via diazotization followed by Sandmeyer or related reactions. The primary amino group is transformed into a diazonium salt, which is a versatile intermediate.

Experimental Protocol: Diazotization of 3-Chloro-4-fluoroaniline [6]

-

Materials: 3-Chloro-4-fluoroaniline, concentrated hydrochloric acid, sodium nitrite, deionized water.

-

Equipment: Beaker, magnetic stirrer, ice-salt bath.

-

Procedure:

-

Suspend 1.46 g (0.01 mol) of 3-Chloro-4-fluoroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of deionized water in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring.

-

In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

-

Continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The diazonium salt is typically used immediately in subsequent reactions.

-

Physicochemical and Spectroscopic Properties

The physical and chemical properties of fluoroanilines are significantly influenced by the position of the fluorine substituent.

Table 2: Physicochemical Properties of Fluoroaniline Isomers

| Property | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |

| CAS Number | 348-54-9 | 372-19-0 | 371-40-4 |

| Molecular Formula | C₆H₆FN | C₆H₆FN | C₆H₆FN |

| Molar Mass ( g/mol ) | 111.12 | 111.12 | 111.12 |

| Boiling Point (°C) | 175-177 | 186 | 187-188 |

| Melting Point (°C) | -29 | -1.9 | -1.1 |

| pKa (conjugate acid) | 3.20 | 3.51 | 4.65 |

| logP | 1.13 | 1.13 | 1.15 |

Spectroscopic Data

The following table summarizes key spectroscopic data for 3-chloro-4-fluoroaniline and its derivatives.[7]

Table 3: ¹H NMR Spectral Data (CDCl₃) [7]

| Compound | Ar-H Chemical Shifts (δ, ppm) | Other Chemical Shifts (δ, ppm) |

| 3-Chloro-4-fluoroaniline | 7.08 (dd, J=8.7, 2.7 Hz, 1H), 6.95 (t, J=8.7 Hz, 1H), 6.65 (ddd, J=8.7, 4.5, 2.7 Hz, 1H) | 3.75 (br s, 2H, -NH₂) |

| 2-Chloro-4-fluoroaniline | 7.02 (dd, J=8.7, 5.4 Hz, 1H), 6.85 (dd, J=8.7, 3.0 Hz, 1H), 6.75 (td, J=8.7, 3.0 Hz, 1H) | 3.80 (br s, 2H, -NH₂) |

| 4-Chloro-2-fluoroaniline | 6.95-7.10 (m, 2H), 6.80-6.90 (m, 1H) | 3.85 (br s, 2H, -NH₂) |

| N-Acetyl-3-chloro-4-fluoroaniline | 7.85 (dd, J=8.8, 2.6 Hz, 1H), 7.55 (m, 1H), 7.05 (t, J=8.8 Hz, 1H) | 7.20 (br s, 1H, -NH), 2.15 (s, 3H, -CH₃) |

Table 4: Key IR Absorption Bands (cm⁻¹) [1][7][8]

| Functional Group | 3-Chloro-4-fluoroaniline | 2-Chloro-4-fluoroaniline | 4-Chloro-2-fluoroaniline | N-Acetyl-3-chloro-4-fluoroaniline |

| N-H Stretch (amine) | 3480, 3390 | 3485, 3395 | 3490, 3400 | 3290 (amide N-H) |

| C=O Stretch (amide) | - | - | - | 1665 |

| C-N Stretch | 1310 | 1315 | 1305 | 1320 |

| C-F Stretch | 1230 | 1240 | 1250 | 1235 |

| C-Cl Stretch | 770 | 810 | 800 | 775 |

Table 5: Mass Spectrometry Data (m/z) [7][9]

| Compound | Molecular Ion (M⁺) | Key Fragment Ions |

| 3-Chloro-4-fluoroaniline | 145/147 | 110, 83 |

| 2-Chloro-4-fluoroaniline | 145/147 | 110, 83 |

| 4-Chloro-2-fluoroaniline | 145/147 | 110, 83 |

| N-Acetyl-3-chloro-4-fluoroaniline | 187/189 | 145/147, 110, 43 |

Biological Activities and Applications in Drug Discovery

Substituted fluoroanilines are prevalent structural motifs in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The fluorine atom can enhance drug-target interactions and improve metabolic stability.

Anticancer Activity

Fluoroaniline derivatives have shown significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival.

Table 6: In Vitro Anticancer Activity of Selected Fluoroaniline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 | A549 (Lung) | 0.64 | [10] |

| Reduced FQ 4c | A549 (Lung) | <50 | [11] |

| Reduced FQ 4c | MCF7 (Breast) | <50 | [11] |

| Reduced FQ 4c | PANC1 (Pancreatic) | <50 | [11] |

| NitroFQ 3e | T47D (Breast) | <50 | [11] |

| Reduced FQ 4c | PC3 (Prostate) | <50 | [11] |

| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[4][11]benzoquinone | A375 (Melanoma) | 12.25 (LC₅₀, µg/mL) | [12] |

| Fluorinated diphenylamine chalcone B3 | HeLa (Cervical) | 32.42 (µg/mL) | [13] |

| Fluorinated diphenylamine chalcone B5 | HeLa (Cervical) | 24.53 (µg/mL) | [13] |

Antimicrobial Activity

Certain substituted fluoroanilines and their derivatives exhibit potent antimicrobial properties.

Table 7: In Vitro Antimicrobial Activity of Selected Fluoroaniline Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated diphenylamine chalcone B3 | Escherichia coli | 62.5 | [13][14] |

| Fluorinated diphenylamine chalcone B6 | Escherichia coli | 62.5 | [13][14] |

| Fluorinated diphenylamine chalcone B1 | Staphylococcus aureus | 100 | [13][14] |

Signaling Pathways and Experimental Workflows

Inhibition of EGFR and VEGFR Signaling Pathways

Many fluoroaniline-containing compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are crucial for tumor growth, proliferation, and angiogenesis.[15][16][17]

Caption: Inhibition of EGFR and VEGFR signaling by fluoroaniline-based compounds.

General Experimental Workflow for Synthesis and Evaluation

The development of novel substituted fluoroaniline derivatives typically follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for synthesis and evaluation of novel fluoroaniline compounds.

Conclusion